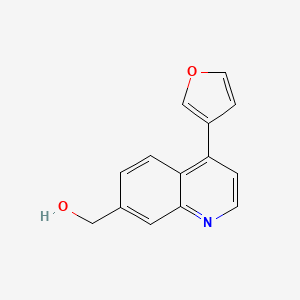

4-Furan-3-YL-7-hydroxymethylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

[4-(furan-3-yl)quinolin-7-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c16-8-10-1-2-13-12(11-4-6-17-9-11)3-5-15-14(13)7-10/h1-7,9,16H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFFOHWJHBSRWFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1CO)C3=COC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80696546 | |

| Record name | [4-(Furan-3-yl)quinolin-7-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168154-44-7 | |

| Record name | [4-(Furan-3-yl)quinolin-7-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Pharmacological Investigations and Molecular Interaction Studies of 4 Furan 3 Yl 7 Hydroxymethylquinoline and Its Analogues

Exploration of Enzyme Inhibition Profiles

The unique structural features of 4-furan-3-yl-7-hydroxymethylquinoline and its analogues have prompted extensive investigation into their ability to inhibit key enzymes involved in various pathological processes.

Kinase Inhibitory Potentials and Selectivity (e.g., PI3Kα, PIM-1, SGK-1)

Quinoline (B57606) derivatives have been identified as promising scaffolds for the development of kinase inhibitors. The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases, a family of serine/threonine kinases, are particularly attractive targets in oncology due to their role in cell survival and proliferation. nih.gov

Research has identified pyridine-quinoline hybrid structures and 8-hydroxy-quinoline-7-carboxylic acid derivatives as potent inhibitors of PIM-1 kinase. nih.govnih.gov Molecular modeling studies suggest that the 8-hydroxy-quinoline 7-carboxylic acid moiety is a critical pharmacophore, interacting with key residues like Asp186 and Lys67 within the ATP-binding pocket of the PIM-1 kinase. nih.gov While direct inhibitory data on this compound against PI3Kα and SGK-1 is not extensively detailed in the available literature, the established activity of related quinoline compounds against PIM-1 suggests a promising avenue for further investigation into the selectivity profile of this class of compounds.

Tyrosinase and Tyrosinase-Related Protein-1 (hTYR, hTYRP1) Inhibition

Tyrosinase (TYR) and Tyrosinase-Related Protein-1 (TYRP1) are key enzymes in the melanin (B1238610) biosynthesis pathway. nih.gov Their inhibition is a primary strategy for treating hyperpigmentation disorders and is also explored in the context of melanoma treatment. thieme-connect.de These enzymes are structurally similar, sharing conserved binding sites essential for their catalytic activity. nih.gov

While mushroom tyrosinase is commonly used for initial screening, homology models of human tyrosinase (hTYR) and the crystal structure of human TYRP1 (hTYRP1) are employed for more specific studies. thieme-connect.demdpi.com Research on urolithin derivatives has highlighted that a 4-substituted resorcinol (B1680541) motif is a significant contributor to tyrosinase inhibition. mdpi.com Although specific studies on this compound are limited, the general class of heterocyclic compounds is actively being investigated. The development of potent and selective inhibitors for hTYR and hTYRP1 remains an important goal, as commonly used inhibitors like kojic acid have limitations. thieme-connect.de

Reverse Transcriptase Inhibition

Reverse transcriptase (RT) is a crucial enzyme for the replication of retroviruses like HIV. nih.gov Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of antiretroviral therapy. nih.gov The quinoline scaffold has been a foundation for the rational design of novel RT inhibitors.

Specifically, quinolinonyl derivatives have been developed as selective inhibitors of the ribonuclease H (RNase H) function of HIV-1 RT. nih.gov These compounds are designed to chelate the two metal cations in the enzyme's catalytic site. Furthermore, computational studies on 7-chloro quinoline-based 1,2,3-triazole hybrids predict favorable interactions with HIV reverse transcriptase. researchgate.net Tetrahydroquinoline moieties have also been found in compounds that act as potent allosteric inhibitors of RT and its common mutants. researchgate.net This body of research underscores the versatility of the quinoline core in designing inhibitors that can target different functions and sites of the reverse transcriptase enzyme.

Topoisomerase Inhibition

DNA topoisomerases are essential enzymes that manage the topological state of DNA and are validated targets for cancer chemotherapy. mdpi.comnih.gov Inhibitors can act as "poisons," stabilizing the enzyme-DNA cleavage complex, which leads to DNA damage and ultimately cell death. nih.gov

The quinoline nucleus is a well-established pharmacophore in topoisomerase inhibition. Fluoroquinolones, for example, target bacterial DNA gyrase and topoisomerase IV. nih.gov In the context of anti-cancer research, novel pyrazolo[4,3-f]quinoline derivatives have been synthesized and shown to inhibit human topoisomerase I and IIα. One particularly active compound from this series demonstrated 88.3% inhibition of topoisomerase IIα activity, comparable to the clinical drug etoposide (B1684455). mdpi.com Molecular docking simulations indicate that these quinoline analogues fit well into the DNA cleavage site where etoposide binds. mdpi.com

Research on Anti-Cancer Activities

The enzyme-inhibiting properties of this compound and its analogues translate into significant anti-cancer effects, particularly in halting the growth and spread of cancer cells.

Inhibition of Cancer Cell Growth and Proliferation

A primary focus of research has been the evaluation of the cytotoxic effects of quinoline derivatives against various human cancer cell lines. The incorporation of a furan (B31954) ring into related structures has been shown to enhance antiproliferative properties. mdpi.com

Studies on modified 4-hydroxyquinolone analogues have demonstrated a range of cytotoxic activities against colon (HCT116), lung (A549), prostate (PC3), and breast (MCF-7) cancer cell lines. nih.gov Similarly, novel chalcone (B49325) derivatives featuring furan-pyrazole moieties have shown promising activity against hepatocellular carcinoma (HepG2), breast adenocarcinoma (MCF7), and lung carcinoma (A549) cells. nih.gov One compound, in particular, exhibited an IC₅₀ value of 27.7 µg/ml against A549 cells, comparable to the standard drug doxorubicin. nih.gov Importantly, several of these quinoline analogues showed no significant cytotoxicity against normal fibroblast cells, indicating a degree of selectivity for cancer cells. nih.gov

The table below summarizes the in vitro anti-cancer activity of selected quinoline and furan-containing analogues, demonstrating their potential to inhibit cancer cell proliferation.

| Compound Type | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Modified 4-hydroxyquinolone analogue (3d) | MCF-7 | Breast | 34.2 | nih.gov |

| Modified 4-hydroxyquinolone analogue (3d) | HCT116 | Colon | 46.5 | nih.gov |

| Modified 4-hydroxyquinolone analogue (3e) | HCT116 | Colon | 29.5 | nih.gov |

| Modified 4-hydroxyquinolone analogue (3g) | PC3 | Prostate | 15.2 | nih.gov |

| Modified 4-hydroxyquinolone analogue (3h) | PC3 | Prostate | 29.3 | nih.gov |

| Modified 4-hydroxyquinolone analogue (3i) | HCT116 | Colon | 33.4 | nih.gov |

| Hydroquinone-Furan-Pyrazoline Hybrid (4) | MCF-7 | Breast | 51.2 | mdpi.com |

| Hydroquinone-Furan-Pyrazoline Hybrid (4) | HT-29 | Colorectal | 49.8 | mdpi.com |

| Hydroquinone-Furan-Pyrazoline Hybrid (8) | HT-29 | Colorectal | 28.8 | mdpi.com |

Induction of Apoptosis and Cell Cycle Modulation

The induction of apoptosis, or programmed cell death, is a primary strategy for the elimination of cancerous cells. mdpi.com Research into this compound and its analogues has revealed significant potential in triggering this cellular self-destruction mechanism. Studies on various quinoline and furan derivatives have demonstrated their ability to initiate apoptosis through multiple pathways.

Certain novel quinoline compounds have been shown to induce a remarkable increase in the sub-G1 cell population in U937 leukemia cells, a key indicator of apoptosis. mdpi.com This finding is further substantiated by the activation of caspase 3 and positive annexin-V-FITC staining, confirming the pro-apoptotic activity of these compounds. mdpi.com Similarly, other furan-containing compounds have been found to up-regulate the expression of apoptotic genes like cytochrome c, cleaved caspase-3, cleaved caspase-9, and Bax, while down-regulating anti-apoptotic proteins such as Bcl-2. nih.govresearchgate.net This modulation of key regulatory proteins indicates that these compounds can activate the mitochondrial apoptosis pathway. nih.gov

In addition to inducing apoptosis, these compounds can also modulate the cell cycle, a critical process for cell growth and proliferation. Investigations have shown that some analogues can cause cell cycle arrest, primarily in the G0/G1 or G2/M phase. mdpi.comnih.gov For instance, treatment of hepatocellular carcinoma (HCC) cells with the natural flavonoid 4-hydroxyderricin, which shares structural similarities, led to a decrease in proteins related to cell cycle progression. nih.gov This arrest prevents cancer cells from dividing and proliferating, thereby inhibiting tumor growth. The mechanism often involves the dephosphorylation of key regulatory proteins like the retinoblastoma protein (pRB). nih.gov The combined effect of apoptosis induction and cell cycle arrest presents a powerful dual mechanism for the anticancer effects of these compounds. nih.gov

Mechanisms of Action against Specific Cancer Cell Lines

The anticancer efficacy of this compound analogues has been evaluated against a diverse panel of human cancer cell lines. These studies reveal a broad spectrum of activity, with specific compounds demonstrating significant potency against cancers of the colon, lung, prostate, breast, and blood.

In vitro assessments have determined the half-maximal inhibitory concentration (IC50) values for various analogues, quantifying their potency. For example, a set of 4-hydroxyquinolone analogues was tested against HCT116 (colon), A549 (lung), PC3 (prostate), and MCF-7 (breast) cancer cell lines, with some compounds showing promising IC50 values. nih.gov Similarly, novel quinoline compounds have demonstrated submicromolar antiproliferative activities against cell lines including H1299 (lung), HeLa (cervix), M14 (melanoma), and HT1080 (fibrosarcoma). mdpi.com

The mechanism of action often involves the inhibition of critical cellular enzymes. Some quinoline analogues function as inhibitors of DNA methyltransferases (DNMTs), particularly DNMT3A. mdpi.com By inhibiting these enzymes, the compounds can induce the re-expression of tumor suppressor genes that were silenced by DNA methylation, a common epigenetic alteration in cancer. mdpi.com Other furan-containing hybrids, such as chalcone-furan derivatives, have been shown to induce apoptosis through caspase-dependent pathways in prostate, lung, and breast cancer cells. nih.gov

Furthermore, investigations into silyl-substituted furan-2(5H)-one derivatives revealed potent activity against colon cancer cell lines (HCT-116, HT-29). nih.gov The mechanism for these compounds involves the down-regulation of survivin and the activation of caspase-3, leading to apoptosis. nih.gov

Table 1: In Vitro Anticancer Activity of Selected Quinoline and Furan Analogues

| Compound Type | Cancer Cell Line | Cell Type | IC50 Value |

|---|---|---|---|

| Bis-quinoline analogue (2a) | HCT116 | Colorectal Carcinoma | < 1 µM |

| Bis-quinoline analogue (2a) | HeLa | Cervix Carcinoma | 0.14 µM |

| Bis-quinoline analogue (2b) | MCF-7 | Breast Adenocarcinoma | 0.3 µM |

| 4-hydroxyquinolone analogue (3g) | HCT116 | Colon Carcinoma | Promising Activity |

| Furan-pyridinone analogue (4c) | KYSE70 | Esophageal Cancer | 0.888 µg/mL (24h) |

| Furan-pyridinone analogue (4c) | KYSE150 | Esophageal Cancer | 0.655 µg/mL (48h) |

| Silyl-furanone derivative (3b) | HCT-116 | Colon Cancer | 7.3 - 21.3 µM |

This table is for illustrative purposes and combines data from different studies on various analogues. The specific activities can vary significantly based on the exact chemical structure.

Investigations into Antimicrobial Efficacy

The furan and quinoline scaffolds are integral to numerous compounds with significant biological activity, including antimicrobial effects. nih.govijabbr.com Research into derivatives containing these moieties has revealed promising efficacy against a range of pathogenic bacteria and fungi.

Antibacterial Spectrum and Efficacy

Analogues of this compound have demonstrated notable antibacterial properties, particularly against Gram-positive bacteria. nih.gov Studies on quinolinequinones showed significant activity against Staphylococcus aureus, Staphylococcus epidermidis, and Enterococcus faecalis. nih.gov In contrast, Gram-negative bacteria were generally less susceptible to these specific compounds. nih.gov

The antibacterial mechanism of quinolone-type antibiotics often involves the inhibition of DNA replication by targeting enzymes like DNA gyrase and topoisomerase IV. mdpi.com The introduction of different functional groups to the core structure can significantly enhance potency. For example, certain 7-methoxyquinoline (B23528) derivatives bearing a sulfonamide moiety have shown potent effects against E. coli. mdpi.com Similarly, novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives displayed strong inhibitory effects against a panel of Gram-positive bacteria, including drug-resistant strains. nih.gov

Furan derivatives also contribute significantly to the antibacterial arsenal. A furan fatty acid, 7,10-epoxyoctadeca-7,9-dienoic acid, has been identified as a novel agent against methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Analogues against Bacteria

| Compound Type | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Quinolinequinone (QQ2) | Enterococcus faecalis | 19.53 |

| Quinolinequinone (QQ6) | Enterococcus faecalis | 19.53 |

| 7-methoxyquinoline (3l) | E. coli | 7.812 |

| Oxazolidinone (7j) | Gram-positive strains | 0.25 - 1 |

This table presents selected data from various studies to illustrate the range of antibacterial activity.

Antifungal Activities

The structural motifs of furan and quinoline are also associated with significant antifungal properties. nih.govijabbr.com A variety of synthetic analogues have been screened for their ability to inhibit the growth of pathogenic fungi.

Nitrofuran derivatives have demonstrated broad-spectrum antifungal activity, with some compounds showing high potency against Trichophyton rubrum, T. mentagrophytes, Histoplasma capsulatum, and Paracoccidioides brasiliensis. mdpi.com The minimal inhibitory concentration (MIC90) for the most effective of these compounds ranged from 0.48 µg/mL to 0.98 µg/mL against these fungi. mdpi.com

Similarly, studies on quinoline derivatives have confirmed their antifungal potential. Fluorinated quinoline analogues exhibited good activity against phytopathogenic fungi such as Sclerotinia sclerotiorum and Rhizoctonia solani. mdpi.com Furthermore, certain quinolinequinones were found to be as effective as the reference drug clotrimazole (B1669251) against Candida albicans, with an MIC value of 4.88 µg/mL. nih.gov Tetrahydroquinolines have also been investigated for their activity against various phytopathogenic fungi. researchgate.net

Table 3: Antifungal Activity of Selected Furan and Quinoline Analogues

| Compound Type | Fungal Strain | Activity (MIC in µg/mL) |

|---|---|---|

| Nitrofuran derivative (11) | H. capsulatum | 0.48 |

| Nitrofuran derivative (3, 9) | P. brasiliensis | 0.48 |

| Nitrofuran derivative (8, 9, 12, 13) | T. rubrum | 0.98 |

| Quinolinequinone (QQ7, QQ8) | Candida albicans | 4.88 |

This table highlights the potent antifungal activity of selected compounds from different chemical classes.

Structure-Mechanism Relationships in Antimicrobial Action

The antimicrobial efficacy of furan and quinoline derivatives is intricately linked to their chemical structure. The type and position of substituents on the core heterocyclic rings play a crucial role in determining the spectrum of activity and potency. rsc.org

For quinoline-based compounds, the planar aromatic ring system is often essential for intercalation with microbial DNA or for binding to target enzymes. Structure-activity relationship (SAR) studies have shown that modifications at various positions can dramatically alter activity. For instance, in a series of 4(3H)-quinazolinones, specific substitutions were found to be critical for potent activity against MRSA. nih.gov The presence of halogen atoms, such as chlorine at the 7-position of the quinoline ring, is a common feature in many active compounds. mdpi.com

Antioxidant and Neuroprotective Research

Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in the pathology of various diseases, including neurodegenerative disorders. nih.govresearchgate.net Compounds containing furan and quinoline cores have been investigated for their potential to counteract oxidative damage and provide neuroprotection.

The antioxidant capacity of these compounds often stems from their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS). researchgate.net The presence of hydroxyl groups on the aromatic rings is a key structural feature that enhances this activity. researchgate.net Studies on 2-phenylquinolin-4(1H)-ones, which are structurally related to flavonoids, demonstrated that hydroxylated analogues possess significant antioxidant activity. researchgate.net Their efficacy was confirmed in various assays, including the Ferric Reducing Antioxidant Power (FRAP) and Oxygen Radical Absorbance Capacity (ORAC) assays. researchgate.net

Similarly, furan-containing compounds have been evaluated for their antioxidant potential. A study on Biginelli-type pyrimidines with a furan group at the C-4 position assessed their ability to scavenge DPPH free radicals and hydrogen peroxide. nih.gov The conjugated system within these molecules helps to stabilize the radical formed after reacting with ROS, contributing to their antioxidant effect. nih.gov Theoretical studies using Density Functional Theory (DFT) have further elucidated the mechanisms, confirming that structural features like planarity and the number of hydroxyl groups influence antioxidant efficiency. nih.govmdpi.comresearchgate.net

In the context of neuroprotection, the ability to mitigate oxidative stress is of significant importance. Research on a library of flavones and their 4-thio analogues revealed that certain synthetic derivatives could protect against H₂O₂-induced oxidative stress in neuronal cells. nih.gov This neuroprotective effect was found to be mediated through the activation of anti-apoptotic cell survival pathways, such as ERK1/2 and PI3K/Akt. nih.gov These findings suggest that furan and quinoline-based structures could serve as valuable scaffolds for developing agents to combat neurodegenerative diseases.

Free Radical Scavenging Activities

Free radicals are highly reactive molecules with an unpaired electron that can cause significant cellular and molecular damage, contributing to the pathogenesis of numerous diseases. nih.gov The antioxidant potential of quinoline and furan derivatives has been a subject of intensive study. Furan-containing compounds, in particular, have demonstrated effective antioxidant activities through various mechanisms, including the scavenging of hydroxyl and DPPH-free radicals. nih.gov

Research into the free radical scavenging properties of naturally occurring furan fatty acids revealed them to be potent hydroxyl radical (HO•) scavengers. nih.gov Kinetic competition studies showed that these compounds react with hydroxyl radicals at a near diffusion-controlled rate (1.7 x 10(10) M-1 s-1), a rate comparable to or higher than common scavengers like mannitol (B672) and ethanol. nih.gov This suggests that furan-based structures may serve as biological antioxidants by effectively neutralizing this highly damaging radical. nih.gov

Inhibition of Lipid Peroxidation

Lipid peroxidation is a destructive chain reaction process initiated by free radicals, leading to the oxidative degradation of lipids. This process damages cell membranes and can produce secondary reactive species, contributing to oxidative stress. Compounds that can inhibit lipid peroxidation are valuable for protecting cellular integrity.

Furan derivatives, such as furanones and furan fatty acids, have been identified as potent inhibitors of lipid peroxidation. nih.govresearchgate.net The antioxidant activity of furan fatty acids is closely associated with the furan ring's ability to interact with peroxyl radicals. nih.gov The proposed mechanism involves either an electron transfer from the furan ring to the peroxyl radical or the addition of the peroxyl radical to the ring structure. nih.gov Studies have shown that furan fatty acids can protect brain cells from death induced by oxidative stress, a protective effect that is dependent on an intact furan ring. researchgate.net This highlights the structural importance of the furan moiety in combating lipid oxidation. Furthermore, some flavonoids containing furan-like rings have been shown to significantly inhibit the formation of thiobarbituric acid reactive substances (TBARS), a key indicator of lipid oxidation. mdpi.com

Potential in Neurological Disease Models

The brain and nervous system are particularly vulnerable to oxidative stress due to their high oxygen consumption rate and lipid-rich composition. researchgate.net Oxidative damage is implicated in the pathology of several neurodegenerative disorders, including Alzheimer's disease. researchgate.net Consequently, compounds with significant free radical scavenging and lipid peroxidation inhibition capabilities are of great interest as potential neuroprotective agents.

The demonstrated ability of furan fatty acids to scavenge radicals and protect brain cells from oxidative stress-induced death suggests their potential benefit in mitigating the progression of diseases linked to oxidative damage. researchgate.net Flavonoids, another class of compounds, have been shown to protect DNA against damage from hydroxyl radicals, which is critical for neuronal cells that are highly susceptible to degeneration caused by reactive oxygen species. researchgate.net The capacity of quinoline and furan analogues to act as antioxidants points toward a potential therapeutic application in neurological disease models, where reducing oxidative stress is a key target. By neutralizing reactive oxygen species and preventing the degradation of lipids in neural membranes, these compounds could theoretically help preserve neuronal function and health. researchgate.netresearchgate.net

Other Biological Activities under Investigation

Anti-inflammatory Pathways

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to a variety of diseases. The anti-inflammatory properties of furan and quinoline derivatives are an active area of research. Furan derivatives can exert anti-inflammatory effects through multiple mechanisms, including the suppression of key inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov Furthermore, these compounds can regulate the mRNA expression of inflammatory molecules and modulate critical signaling pathways such as the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor-gamma (PPAR-ɣ) pathways. nih.gov In silico studies suggest that certain structural features, like a hydrazide moiety on a furan structure, may provide a hydrogen bonding domain essential for interacting with amino acid residues, thereby enhancing anti-inflammatory potential. researchgate.net Investigations into specific quinoline derivatives have also shown the ability to reduce inflammatory infiltration in tissue, supporting the potential of this scaffold in developing new anti-inflammatory agents. nih.gov

Antimalarial and Antileishmanial Studies

The quinoline core is a foundational scaffold in medicinal chemistry, most famously represented by the antimalarial drug chloroquine (B1663885). nih.govnih.gov This has spurred extensive research into quinoline analogues, including quinoline-furan hybrids, as potential treatments for parasitic diseases like malaria and leishmaniasis. nih.govresearchgate.net

In antimalarial research, various quinoline-furanone hybrids have been designed and synthesized. nih.gov Structure-activity relationship (SAR) analyses have revealed that substitutions on the quinoline and furan rings significantly impact activity. For instance, halogen substitutions like chlorine and bromine have been shown to enhance antimalarial activity, whereas strong electron-withdrawing or -donating groups can diminish it. nih.gov Several quinoline substituted furanone derivatives have been identified as selective inhibitors of falcipain-2, a crucial cysteine protease for the malaria parasite Plasmodium falciparum. researchgate.net

In the field of antileishmanial research, quinoline derivatives have also shown significant promise. nih.gov A series of 7-trifluoromethyl-4-aminoquinoline derivatives displayed potent in vitro activity against the amastigote form of Leishmania donovani, with some analogues showing higher efficacy than the reference drugs chloroquine and miltefosine. researchgate.net One compound from this series demonstrated 76% inhibition of the parasite in an in vivo hamster model. researchgate.net Styrylquinoline-type compounds have also been evaluated, showing activity against intracellular amastigotes of Leishmania (V) panamensis. semanticscholar.org

Table 1: Antimalarial and Antileishmanial Activity of Selected Quinoline Analogues

| Compound/Derivative Class | Target Organism | Activity Measurement | Result | Source(s) |

|---|---|---|---|---|

| Quinoline-Furanone Hybrids | Plasmodium falciparum (K1, chloroquine-resistant) | In vitro antiplasmodial activity | Active against resistant strains | nih.gov |

| 7-trifluoromethyl-4-aminoquinoline derivatives | Leishmania donovani (amastigotes) | IC₅₀ | 5.3 - 9.6 µM | researchgate.net |

| Compound 6c (a 7-trifluoromethyl-4-aminoquinoline) | Leishmania donovani (in vivo hamster model) | % Inhibition | 76.02 ± 13.60% | researchgate.net |

| Styrylquinoline 3b | Leishmania (V) panamensis (intracellular amastigotes) | EC₅₀ | 2.8 µg/mL | semanticscholar.org |

| Styrylquinoline 3c | Leishmania (V) panamensis (intracellular amastigotes) | EC₅₀ | 3.14 µg/mL | semanticscholar.org |

| 2-(7-Chloroquinolin-4-ylamino)ethyl benzoate (B1203000) derivatives | Leishmania mexicana (promastigotes) | IC₅₀ | < 10 µM | nih.gov |

DNA Binding Interactions

DNA is a primary molecular target for many therapeutic agents. The planar aromatic ring system characteristic of the quinoline scaffold makes it a prime candidate for interacting with DNA, particularly through intercalation. mdpi.com Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. mdpi.com This mode of binding can cause structural distortions in the DNA, such as unwinding of the helix, which can interfere with crucial cellular processes like DNA replication and transcription, ultimately leading to cell death. mdpi.com

Besides intercalation, other non-covalent interactions can occur between small molecules and DNA. These include groove binding, where a molecule fits into the minor or major groove of the DNA helix, and electrostatic interactions. mdpi.com Electrostatic binding often occurs between a positively charged molecule and the negatively charged sugar-phosphate backbone of DNA, which can help stabilize other binding modes like intercalation. mdpi.com The specific mechanism of interaction depends on the ligand's structure. nih.gov The study of how quinoline-furan hybrids and their analogues bind to DNA is crucial for understanding their mechanism of action, particularly for potential anticancer or antimicrobial applications where disruption of DNA function is a desired outcome.

Due to a lack of available scientific data specifically for the compound "this compound," it is not possible to generate the requested article. Extensive searches for computational and theoretical studies, including molecular docking simulations, molecular dynamics, and quantum chemical calculations, did not yield any specific research focused on this particular molecule.

The scientific literature contains studies on related but distinct compounds such as furan, quinoline, and benzofuran (B130515) derivatives. These studies explore the interaction of those molecules with various biological targets. However, no peer-reviewed articles, databases, or public repositories could be found that provide the specific ligand-protein binding analyses, binding affinity predictions, conformational stability studies, or electronic structure calculations for this compound as required by the detailed outline.

Therefore, the sections and subsections on Molecular Docking Simulations, Molecular Dynamics Simulations, and Quantum Chemical Calculations for this compound cannot be completed with scientifically accurate and verifiable information. Constructing an article without this specific data would lead to speculation and would not meet the required standards of a professional and authoritative scientific document.

Computational and Theoretical Studies on 4 Furan 3 Yl 7 Hydroxymethylquinoline

Quantum Chemical Calculations for Electronic Structure

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. pku.edu.cn The energy and distribution of these orbitals are crucial for predicting how a molecule will interact with other species. pku.edu.cn The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. For quinoline (B57606) derivatives, these calculations are often performed using Density Functional Theory (DFT) methods, such as B3LYP with a 6-311G(d,p) basis set, to provide reliable geometric and electronic properties. rjptonline.org

In the case of 4-Furan-3-YL-7-hydroxymethylquinoline, the HOMO is expected to be distributed primarily over the electron-rich furan (B31954) and quinoline ring systems, while the LUMO would also be delocalized across the aromatic structure. The precise energy values would determine the molecule's potential as an electron donor or acceptor in chemical reactions.

Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.20 |

| LUMO Energy | -1.85 |

Note: These values are illustrative and represent typical ranges for similar heterocyclic compounds.

Reactivity Descriptors and Electrostatic Potentials

Based on the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These descriptors, rooted in DFT, provide a quantitative measure of the molecule's reactivity. researchgate.net

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as (ELUMO - EHOMO) / 2.

Chemical Softness (S): The reciprocal of hardness (1/η), indicating how easily the molecule will undergo electronic changes.

Electronegativity (χ): The power of an atom to attract electrons to itself, calculated as -(ELUMO + EHOMO) / 2.

Chemical Potential (μ): The negative of electronegativity (-χ), it describes the escaping tendency of electrons from a system.

The Molecular Electrostatic Potential (MEP) surface is another critical tool for predicting reactivity. It maps the electrostatic potential onto the electron density surface of the molecule, visually identifying regions that are rich or deficient in electrons. For furan and thiophene (B33073) complexes, negative electrostatic potentials have been shown to determine the geometries of intermolecular interactions. researchgate.net In this compound, the MEP map would likely show negative potential (red and yellow regions) around the nitrogen atom of the quinoline ring and the oxygen atoms of the furan and hydroxymethyl groups, indicating these are sites prone to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms, marking them as sites for nucleophilic attack. researchgate.net

Table 2: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

|---|---|

| Chemical Hardness (η) | 2.175 |

| Chemical Softness (S) | 0.460 |

| Electronegativity (χ) | 4.025 |

Note: These values are derived from the hypothetical FMO parameters in Table 1.

In Silico Screening and Library Design

The unique structural framework of this compound, combining the furan and quinoline moieties, makes it an attractive scaffold for drug discovery. In silico methods are essential for exploring the chemical space around this core structure efficiently. nih.gov

Virtual Screening for Identification of Novel Scaffolds

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov The this compound structure can serve as a starting point for identifying novel scaffolds through several VS approaches.

One such method is scaffold hopping , which aims to discover compounds with different core structures but similar biological activity by preserving the key three-dimensional arrangement of functional groups. researchgate.net By using the furan-quinoline core as a query, computational tools can search databases for molecules that mimic its shape and electrostatic properties but possess a different underlying framework. This approach is valuable for identifying isofunctional molecular structures that may offer improved properties, such as better selectivity or novel intellectual property. Furan scaffolds, for instance, have been identified through screening as potent inhibitors of enzymes like tyrosinase. mdpi.com

Computer-Aided Drug Design (CADD) Protocols

Computer-Aided Drug Design (CADD) encompasses a range of computational methods that facilitate the drug discovery process, reducing both time and cost. nih.govresearchgate.net For a molecule like this compound, both structure-based (SBDD) and ligand-based (LBDD) CADD protocols can be applied. nih.govnih.gov

Structure-Based Drug Design (SBDD): If the three-dimensional structure of a biological target (e.g., an enzyme or receptor) is known, molecular docking can be used to predict the binding orientation and affinity of this compound within the target's active site. researchgate.net This process helps to understand the key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex. The insights gained can guide the modification of the molecule to enhance its binding potency and selectivity.

Ligand-Based Drug Design (LBDD): When the target structure is unknown, LBDD methods can be employed. nih.gov A pharmacophore model can be developed based on the structural features of this compound that are essential for its biological activity. frontiersin.org This model, which defines the spatial arrangement of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers, can then be used as a 3D query to screen virtual libraries for other molecules that fit the model. researchgate.netfrontiersin.org

These CADD protocols are integral to modern drug discovery, enabling the systematic exploration and optimization of lead compounds based on their computed molecular properties and interactions. nih.gov

Structure Activity Relationship Sar Investigations of 4 Furan 3 Yl 7 Hydroxymethylquinoline Analogues

Positional and substituent Effects on the Quinoline (B57606) Ring System

The biological activity of quinoline derivatives is highly dependent on the type, position, and nature of the substituents attached to the core ring structure. biointerfaceresearch.com Functionalization at various positions can alter the molecule's electronic properties, steric profile, and ability to form key interactions with biological targets. frontiersin.org

Influence of Substitution at C4 (Furan-3-yl) on Biological Efficacy

The C4 position of the quinoline ring is a frequent point of substitution in the development of biologically active agents. ijresm.com The introduction of an aryl or heteroaryl group, such as a furan-3-yl moiety, can significantly modulate the compound's activity. In studies of various quinoline derivatives, the presence of a furan (B31954) ring as a substituent has been linked to pronounced biological activity. nih.gov For instance, in a series of chromone-linked quinolines, activity was most evident when the variable R group was a furan. nih.gov

Role of the Hydroxymethyl Group at C7 on Molecular Interactions

Substitution at the C7 position of the quinoline nucleus is a critical determinant of biological activity, a principle well-established in the development of antimalarial drugs like chloroquine (B1663885), which features a 7-chloro group. pharmacy180.com The introduction of a hydroxymethyl (-CH₂OH) group at this position introduces a flexible, polar moiety capable of participating in hydrogen bonding.

As a hydrogen bond donor (from the -OH group) and acceptor (the oxygen atom), the hydroxymethyl group can form specific, directional interactions with amino acid residues in a protein target, such as serine, threonine, or tyrosine, or with the phosphate (B84403) backbone of nucleic acids. This ability to form hydrogen bonds is often a key factor in enhancing binding affinity and selectivity. While direct SAR studies on a C7-hydroxymethyl group are not extensively detailed in the provided literature, the importance of substitution at this position is well-documented. For example, modifications at C7 in 4-quinolone derivatives are a common strategy to modulate antibacterial and anticancer properties. researchgate.net The influence of a hydroxyl group is highlighted in SAR analyses of other quinoline series, where its position on an attached phenyl ring was found to be critical for inhibitory activity. frontiersin.orgresearchgate.net

Impact of Other Substituents on the Quinoline Core on Activity Profiles

Beyond the C4 and C7 positions, other substitutions on the quinoline core can fine-tune the pharmacological profile. The presence of electron-withdrawing groups, such as halogens or nitro groups, or electron-donating groups like methoxy (B1213986) or methyl groups, can alter the reactivity and binding characteristics of the entire molecule. researchgate.net

For example, a 7-chloro group is considered optimal for the antimalarial activity of 4-substituted quinolines. pharmacy180.com Conversely, adding a methyl group at the C3 position has been shown to reduce activity, while a methyl group at C8 can abolish it entirely. pharmacy180.com In other series, compounds with electron-withdrawing groups like -Cl or -NO₂ have demonstrated higher biological activity. nih.gov The spatial arrangement and electronic nature of these peripheral substituents collectively determine the molecule's interaction with its biological target. researchgate.net

| Position on Quinoline Core | Substituent Type | Observed Impact on Activity (in Analogous Series) | Reference |

|---|---|---|---|

| C2 | α-Furyl or β-Pyridinyl | Active against some human cancer cell lines. | ijresm.com |

| C3 | Methyl | Reduces antimalarial activity. | pharmacy180.com |

| C7 | Chloro | Optimal for antimalarial activity. | pharmacy180.com |

| C8 | Methyl | Abolishes antimalarial activity. | pharmacy180.com |

| General | Electron-withdrawing (-Cl, -NO₂) | Can increase anti-inflammatory and analgesic activity. | researchgate.net |

Modifications to the Furan Moiety and their Pharmacological Consequences

The furan moiety itself is a versatile pharmacophore present in many natural and synthetic compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.gov Therefore, modifications to the furan ring of 4-furan-3-yl-7-hydroxymethylquinoline are predicted to have significant pharmacological consequences.

Structural Variations within the Furan Ring

Structural modifications to the furan ring can involve the introduction of substituents or its replacement with bioisosteric analogues (i.e., other five-membered heterocyclic rings). Bioisosteric replacement is a common strategy in drug design to improve potency, selectivity, or metabolic stability. researchgate.net

| Original Moiety | Bioisosteric Replacement | Observed Consequence in Analogous Systems | Reference |

|---|---|---|---|

| Furanone | Pyrrolone (N-H) | Resulted in potent anti-inflammatory compounds. | nih.gov |

| Furanone | N-Benzyl Pyrrolone | Emerged as the most potent anti-inflammatory agents in the series. | nih.gov |

| Furan | Thienyl, Imidazolyl | Considered among the most potent in a series of 7-chloro-4-aminoquinoline derivatives. | biointerfaceresearch.com |

Effect of Furan Orientation and Stereochemistry

While specific stereochemical studies on this compound are not available in the reviewed literature, general principles of medicinal chemistry underscore the importance of such spatial relationships. For example, the D-isomer of the antimalarial chloroquine is known to be less toxic than its L-isomer, highlighting the impact of stereochemistry. pharmacy180.com The relative orientation of the two aromatic systems can affect intramolecular interactions, such as hydrogen bonding, as well as the molecule's ability to adopt the precise conformation required for receptor binding. The planarity and rotational freedom between the quinoline and furan rings are thus key parameters in determining the biological efficacy of this class of compounds.

Rational Design and Synthesis of Optimized Analogues

The rational design of optimized analogues of a lead compound, such as this compound, is a meticulous process that builds upon an understanding of how different structural modifications are likely to impact its interaction with a biological target. This process is inherently iterative and often integrates computational predictions with empirical experimental results.

Iterative SAR studies involve the systematic modification of a lead compound's structure and the subsequent evaluation of the biological activity of the resulting analogues. This cyclical process of design, synthesis, and testing allows researchers to build a comprehensive understanding of the chemical features essential for the desired biological effect.

For the this compound scaffold, iterative SAR exploration would likely focus on several key areas:

Modification of the 7-position: The hydroxymethyl group at the 7-position is a prime candidate for modification. Its hydroxyl group can act as both a hydrogen bond donor and acceptor. Analogues could be synthesized to explore the impact of altering the length of the alkyl chain (e.g., converting it to a hydroxyethyl (B10761427) group), changing the nature of the oxygen-containing functionality (e.g., to a methoxy or an aldehyde), or replacing it with other functional groups such as halogens, amines, or small alkyl chains. Studies on other 4-aminoquinolines have shown that electron-withdrawing groups at the 7-position can significantly influence the pKa of the quinoline nitrogen and, consequently, its biological activity. nih.gov

Substitution on the Furan Ring: The furan ring at the 4-position offers multiple sites for substitution. Adding small alkyl or electron-withdrawing/donating groups to the furan ring could influence the electronic properties and steric profile of the entire molecule, potentially leading to improved target engagement.

Exploration of the Quinoline Core: While the core quinoline structure is often maintained, minor modifications, such as the introduction of substituents at other available positions (e.g., 2, 5, 6, or 8), could be explored to fine-tune the molecule's properties. For styrylquinolines, substitutions at the 7 and 8-positions have been noted as important for various activities. nih.gov

The findings from these iterative modifications are typically compiled into SAR tables to visualize trends. Below is an illustrative example of how such data might be presented.

| Compound ID | R1 (7-position) | R2 (Furan-position) | Biological Activity (IC₅₀, µM) |

| LEAD-01 | -CH₂OH | H | 1.5 |

| ANA-01 | -CH₂OCH₃ | H | 3.2 |

| ANA-02 | -CHO | H | 0.8 |

| ANA-03 | -Cl | H | 5.1 |

| ANA-04 | -CH₂OH | 5-CH₃ | 1.2 |

| ANA-05 | -CH₂OH | 5-Cl | 2.5 |

This table is for illustrative purposes and the data is hypothetical, based on general SAR principles of quinoline analogues.

Modern drug discovery heavily relies on the synergy between computational modeling and experimental validation to accelerate the lead optimization process. This integrated approach allows for a more rational and resource-efficient exploration of chemical space.

Computational Approaches:

Molecular Docking: If the biological target of this compound is known, molecular docking studies can be employed to predict the binding modes of newly designed analogues. These in silico experiments can help prioritize the synthesis of compounds that are most likely to have favorable interactions with the target's active site. For instance, docking could reveal whether a larger substituent at the 7-position can be accommodated or if a hydrogen bond acceptor is preferred.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By analyzing a set of existing analogues, a QSAR model can be developed to predict the activity of yet-to-be-synthesized compounds. This can guide the design of analogues with potentially enhanced potency.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. This model can be generated based on the structure of a potent ligand or a series of active compounds. It serves as a template for designing new molecules that possess the key features for target recognition.

Experimental Validation:

The predictions generated from computational models must be validated through the synthesis and biological testing of the designed compounds. The experimental data then feeds back into the computational models, refining their predictive power in an iterative cycle. For example, if a designed analogue with a predicted high affinity shows poor activity in an experimental assay, this could indicate that other factors, such as cell permeability or metabolic stability, are at play. This new information can then be used to improve the next round of computational predictions.

The table below illustrates how computational predictions might be compared with experimental results.

| Compound ID | Predicted Affinity (Docking Score) | Experimental Activity (IC₅₀, µM) |

| ANA-06 | -8.5 | 0.5 |

| ANA-07 | -9.2 | 0.2 |

| ANA-08 | -7.1 | 3.8 |

| ANA-09 | -9.0 | 1.5 |

This table is for illustrative purposes and the data is hypothetical.

Future Research Directions and Unaddressed Avenues for 4 Furan 3 Yl 7 Hydroxymethylquinoline

Exploration of Advanced Synthetic Methodologies for Enhanced Efficiency and Scalability

The advancement of novel therapeutic agents is intrinsically linked to the development of efficient and scalable synthetic routes. Future research should prioritize moving beyond traditional multi-step, time-consuming synthesis methods, which may suffer from low yields and the use of hazardous reagents. researchgate.net The focus should shift towards modern, sustainable chemical practices.

Key areas for exploration include:

Green Chemistry Approaches: Utilizing environmentally benign solvents, reducing waste generation, and employing catalytic reactions are crucial for sustainable synthesis. researchgate.net

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters (temperature, pressure, and reaction time), leading to improved yields, higher purity, and enhanced safety. This methodology is particularly well-suited for scaling up production from laboratory to industrial levels.

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes, often increasing product yields and minimizing side reactions.

Novel Catalytic Systems: Investigating new metal nanocatalysts or organocatalysts could provide more efficient and selective pathways for constructing the quinoline-furan scaffold, adhering to the principles of green chemistry. researchgate.net

Table 1: Comparison of Synthetic Methodologies

| Methodology | Traditional Batch Chemistry | Advanced Methodologies (Flow, Microwave) |

|---|---|---|

| Efficiency | Often lower yields, longer reaction times | Higher yields, significantly reduced reaction times |

| Scalability | Can be challenging and costly | More straightforward and safer scale-up |

| Safety | Higher risk with hazardous reagents/exothermic reactions | Enhanced control over reaction conditions improves safety |

| Sustainability | Generates more chemical waste | Reduces solvent usage and energy consumption |

Deeper Mechanistic Elucidation of Biological Activities at the Cellular and Sub-Cellular Levels

Initial biological screenings of quinoline-furan hybrids have revealed potential as anticancer, antimalarial, and antitubercular agents. nih.govresearchgate.netnih.gov However, a significant unaddressed avenue is the detailed understanding of how these molecules exert their effects. Future research must delve deeper into the molecular mechanisms of action.

Prospective studies should include:

Pathway Analysis: Identifying the specific cellular signaling pathways modulated by 4-Furan-3-yl-7-hydroxymethylquinoline. For instance, in cancer cells, this could involve investigating effects on key pathways like PI3K/Akt/mTOR or EGFR signaling. nih.govnih.gov

Enzyme Inhibition Studies: Quantifying the inhibitory activity against specific enzymes. For example, many quinoline (B57606) derivatives target topoisomerase II or protein kinases. nih.govmdpi.com Detailed kinetic studies would be essential to characterize the nature of this inhibition.

Apoptosis and Cell Cycle Analysis: Determining if the compound induces programmed cell death (apoptosis) in cancer cells and identifying the phase of the cell cycle at which it causes arrest. researchgate.net This provides critical information about its cytotoxic mechanism.

Sub-Cellular Localization: Using fluorescence microscopy to visualize the compound's distribution within the cell, which can offer clues about its potential targets (e.g., nucleus, mitochondria).

Application of Advanced Spectroscopic and Structural Biology Techniques

A precise understanding of the three-dimensional structure of this compound and its interactions with biological macromolecules is fundamental for rational drug design. While standard techniques like 1H NMR, 13C NMR, and IR spectroscopy are used for initial characterization, advanced methods are needed for deeper insights. nih.govnih.gov

Future applications should involve:

X-ray Crystallography: Obtaining a crystal structure of the compound would provide definitive information about its solid-state conformation. Co-crystallization with a target protein (e.g., an enzyme) would reveal the exact binding mode, showing crucial intermolecular interactions like hydrogen bonds and hydrophobic contacts.

Advanced NMR Spectroscopy: Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can help elucidate complex structural features and study the compound's behavior in solution.

Computational Modeling and DFT: Density Functional Theory (DFT) calculations can be used to optimize the molecule's geometry, analyze its electronic properties (HOMO/LUMO energy gaps), and simulate its spectroscopic signatures (IR, NMR), providing a powerful complement to experimental data. researchgate.netnih.gov Molecular docking simulations can predict how the compound fits into the active site of various biological targets, guiding further optimization. nih.gov

Investigation of Novel Biological Targets for Quinoline-Furan Scaffolds

The versatility of the quinoline scaffold suggests that its derivatives may interact with a broader range of biological targets than currently known. mdpi.comrsc.org A key future direction is the systematic exploration for novel targets for the quinoline-furan hybrid structure, moving beyond the established areas of cancer and infectious diseases.

Strategies for target identification could include:

Phenotypic Screening: Testing the compound across a wide array of cell lines and disease models to uncover unexpected biological activities.

Chemical Proteomics: Using affinity-based probes derived from the this compound scaffold to "pull down" interacting proteins from cell lysates, which can then be identified by mass spectrometry.

In Silico Target Prediction: Employing computational algorithms that screen the compound's structure against databases of known protein targets to predict potential binding partners based on structural similarity to known ligands.

This exploration could open up therapeutic applications in new areas such as neurodegenerative diseases, inflammatory disorders, or metabolic diseases. mdpi.com

Development of Multi-Targeting Agents based on the Hybrid Structure

The concept of "one molecule, multiple targets" is a growing paradigm in drug discovery, particularly for complex multifactorial diseases like cancer and neurodegenerative disorders. mdpi.com The hybrid nature of this compound, combining two distinct pharmacophores, makes it an ideal candidate for development as a multi-target agent. mdpi.commdpi.com

Future research should focus on:

Rational Design: Modifying the scaffold to simultaneously inhibit multiple key targets within a disease pathway. For example, designing derivatives that act as dual inhibitors of EGFR and HER-2 in cancer therapy. rsc.org

Systems Biology Approach: Analyzing the compound's effect on the entire cellular network rather than a single target. This can reveal synergistic effects that arise from hitting multiple nodes in a disease-related pathway.

Combating Drug Resistance: Multi-target agents can be more effective at overcoming drug resistance, as it is more difficult for cells to simultaneously develop resistance to the inhibition of multiple targets. nih.gov

Table 2: Potential Multi-Target Applications for Quinoline-Furan Hybrids

| Disease Area | Potential Target Combination | Rationale |

|---|---|---|

| Cancer | Kinase (e.g., EGFR) and Topoisomerase | Inhibit both cell signaling and DNA replication. nih.govrsc.org |

| Malaria | Plasmodium falciparum Lactate Dehydrogenase (PfLDH) and Heme Detoxification | Attack the parasite's energy metabolism and a classic antimalarial pathway. nih.gov |

| Tuberculosis | Multiple Mycobacterial Enzymes | Inhibit several essential pathways to overcome resistance. researchgate.netnih.gov |

| Alzheimer's Disease | Cholinesterase and Monoamine Oxidase | Address multiple aspects of neurodegeneration. mdpi.com |

Collaborative and Interdisciplinary Approaches in Chemical and Medicinal Sciences

The successful translation of a promising compound like this compound from a laboratory curiosity to a potential therapeutic agent requires a concerted, interdisciplinary effort. The complexity of modern drug discovery necessitates breaking down traditional silos between scientific disciplines. rsc.orgnih.gov

Future progress will depend on robust collaborations among:

Synthetic Organic Chemists: To devise and optimize efficient synthetic routes. researchgate.net

Medicinal Chemists: To design and synthesize analogs with improved potency, selectivity, and pharmacokinetic properties. nih.gov

Computational Chemists: To perform molecular modeling, predict drug-target interactions, and guide compound design. researchgate.net

Structural Biologists: To determine the high-resolution structures of the compound bound to its targets.

Such integrated approaches are essential to accelerate the research and development process, address the multifaceted challenges of drug discovery, and fully explore the therapeutic potential of novel chemical scaffolds. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.